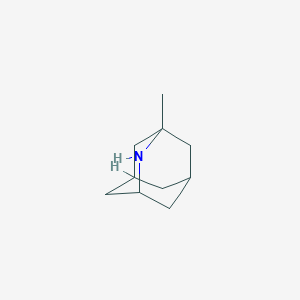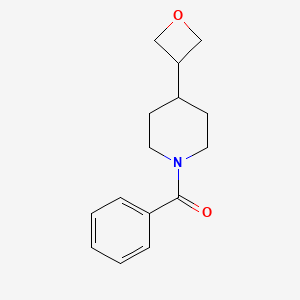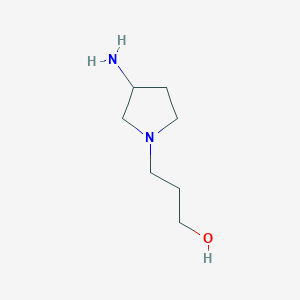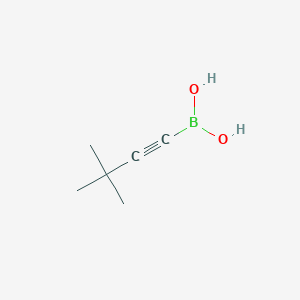
(3,3-Dimethylbut-1-yn-1-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,3-Dimethylbut-1-yn-1-yl)boronic acid is an organoboron compound with the molecular formula C6H11BO2. It is a derivative of boronic acid and features a boron atom bonded to a 3,3-dimethylbut-1-yn-1-yl group. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, due to its ability to form carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(3,3-Dimethylbut-1-yn-1-yl)boronic acid can be synthesized through various methods. One common approach involves the reaction of 3,3-dimethylbut-1-yne with a boron-containing reagent such as boron trichloride or boron tribromide. The reaction typically occurs in the presence of a base, such as triethylamine, and an organic solvent, such as tetrahydrofuran. The reaction conditions often require low temperatures to prevent side reactions and to ensure high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and safety. The use of automated systems and advanced monitoring techniques ensures consistent product quality and minimizes the risk of hazardous incidents.
Analyse Chemischer Reaktionen
Types of Reactions
(3,3-Dimethylbut-1-yn-1-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form alkanes or alkenes.
Substitution: The boronic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
Oxidation: Alcohols or ketones.
Reduction: Alkanes or alkenes.
Substitution: Various substituted boronic acid derivatives.
Wissenschaftliche Forschungsanwendungen
(3,3-Dimethylbut-1-yn-1-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are important in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, enabling the study of biological processes and the development of new diagnostic tools.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
Wirkmechanismus
The mechanism of action of (3,3-Dimethylbut-1-yn-1-yl)boronic acid involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the compound acts as a nucleophile, transferring its organic group to a palladium catalyst. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination, ultimately forming a new carbon-carbon bond.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenylboronic acid
- Vinylboronic acid
- Allylboronic acid
Uniqueness
(3,3-Dimethylbut-1-yn-1-yl)boronic acid is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Its bulky 3,3-dimethylbut-1-yn-1-yl group provides steric hindrance, influencing the outcome of reactions and making it a valuable tool in synthetic chemistry.
Eigenschaften
Molekularformel |
C6H11BO2 |
|---|---|
Molekulargewicht |
125.96 g/mol |
IUPAC-Name |
3,3-dimethylbut-1-ynylboronic acid |
InChI |
InChI=1S/C6H11BO2/c1-6(2,3)4-5-7(8)9/h8-9H,1-3H3 |
InChI-Schlüssel |
OOALWGMGOYDDQT-UHFFFAOYSA-N |
Kanonische SMILES |
B(C#CC(C)(C)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


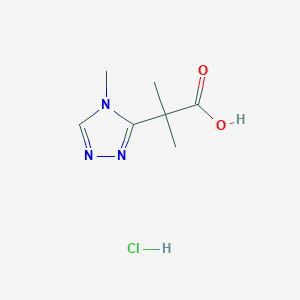
![tert-butylN-{4-[(4-chloro-1,3-thiazol-2-yl)amino]butyl}carbamate](/img/structure/B13465532.png)

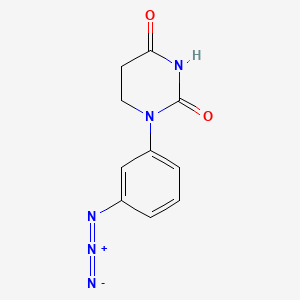
![(3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol hydrochloride](/img/structure/B13465553.png)
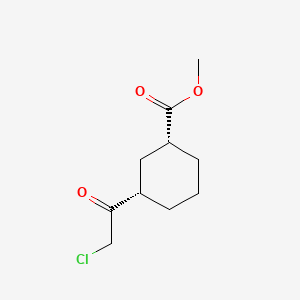
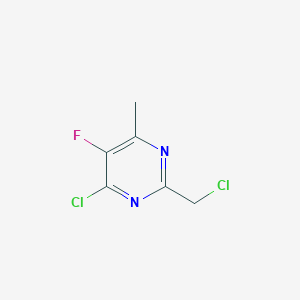
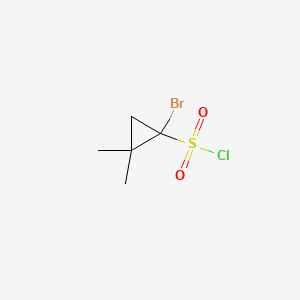
![4-bromo-5H,7H,8H,9H-oxepino[4,3-c]pyridin-9-one](/img/structure/B13465581.png)
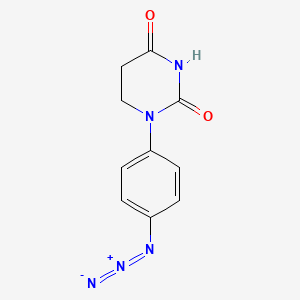
![4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13465588.png)
